2-{[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide
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Overview
Description
2-{[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C20H20F3N3OS and its molecular weight is 407.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a pivotal method for forming carbon–carbon bonds in organic chemistry. The compound could potentially serve as a boron reagent due to the presence of a pyridinyl group, which may facilitate the transmetalation step in SM coupling. This application would be particularly valuable in synthesizing complex organic molecules, including pharmaceuticals and polymers .
Fluorometric Analysis
The cyanoacetamide moiety of the compound suggests its use in spectrofluorimetric methods for the determination of certain drugs. For instance, it could be involved in the fluorometric determination of antihistaminic drugs, aiding in the development of new analytical techniques for pharmaceutical analysis .
Nucleotide Synthesis
The structure hints at potential use in the synthesis of nucleotide or oligonucleotide sequences. The ethyl and methyl groups could be involved in the preparation of phosphoramidite reagents, which are essential for the synthesis of DNA and RNA sequences in automated synthesizers .
Catalysis
The compound’s structure, featuring a pyridinyl sulfanyl group, suggests its potential role as a ligand in catalysis. It could be used to stabilize transition metal complexes, which are often employed as catalysts in various organic transformations, including oxidation, reduction, and polymerization reactions .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen triple helices, which are essential for the structural integrity of various tissues.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits collagen prolyl-4-hydroxylase, it could potentially lead to changes in collagen formation and tissue structure .
properties
IUPAC Name |
2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3OS/c1-4-16-12(2)18(20(21,22)23)15(10-24)19(26-16)28-11-17(27)25-13(3)14-8-6-5-7-9-14/h5-9,13H,4,11H2,1-3H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVGIAGYKAPYKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=N1)SCC(=O)NC(C)C2=CC=CC=C2)C#N)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
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